Thermal Decomposition Onset: Low-Temperature Processing Advantage vs. Copper(II) Acetylacetonate
Copper diethoxide exhibits a thermal decomposition onset of approximately 120 °C, enabling low-temperature processing of copper oxide films and nanoparticles [1]. In contrast, copper(II) acetylacetonate (Cu(acac)₂) requires a significantly higher temperature of 284–288 °C for decomposition, which can limit its use in temperature-sensitive substrates or processes . This lower decomposition threshold allows copper diethoxide to be employed in sol-gel and chemical vapor deposition (CVD) processes at reduced thermal budgets, preserving substrate integrity and reducing energy costs.
| Evidence Dimension | Decomposition temperature (onset) |
|---|---|
| Target Compound Data | ~120 °C |
| Comparator Or Baseline | Copper(II) acetylacetonate (Cu(acac)₂) |
| Quantified Difference | ~164–168 °C lower for copper diethoxide |
| Conditions | Thermal decomposition under inert or ambient atmosphere; data sourced from vendor technical specifications and literature |
Why This Matters
Procurement decisions for low-temperature thin-film or nanoparticle fabrication should prioritize copper diethoxide to avoid substrate damage and enable integration with thermally sensitive materials.
- [1] Baidu Baike. 乙醇铜 [Copper(II) ethoxide]. CAS 2850-65-9. Melting point (decomposition) ~120 °C. View Source
